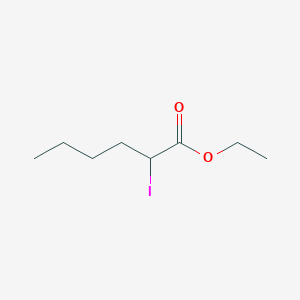
Ethyl 2-iodohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-iodohexanoate: is an organic compound with the molecular formula C8H15IO2 It is an ester derived from 2-iodohexanoic acid and ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-iodohexanoate can be synthesized through the esterification of 2-iodohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-iodohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-substituted hexanoates.
Reduction: Formation of 2-iodohexanol.
Oxidation: Formation of 2-iodohexanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-iodohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-iodohexanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can lead to the formation of various products that may interact with biological targets or be used in further chemical synthesis.
Comparación Con Compuestos Similares
- Ethyl 2-bromohexanoate
- Ethyl 2-chlorohexanoate
- Ethyl hexanoate
Comparison: Ethyl 2-iodohexanoate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts. The iodine atom also imparts different physical and chemical properties, such as higher molecular weight and different solubility characteristics.
Actividad Biológica
Ethyl 2-iodohexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and various research findings related to its pharmacological effects.
This compound, with the chemical formula C8H15I O2, is an iodoalkanoate that can be synthesized through various organic reactions. The introduction of iodine into the hexanoate structure enhances its reactivity, making it a useful precursor in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated for its antibacterial activity against various bacterial strains. In a study published in ResearchGate, the compound demonstrated notable effectiveness against pathogens isolated from wound infections, suggesting its potential application in treating bacterial infections .
Anticancer Potential
The anticancer activity of this compound has also been investigated. Preliminary evaluations show promising results in inhibiting the growth of cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, potentially leading to the development of novel anticancer agents. The IC50 values obtained from MTT assays indicate significant cytotoxic effects on cancer cells, necessitating further exploration into its mechanisms of action .
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the iodine atom plays a crucial role in enhancing the compound's reactivity towards biological molecules. This could lead to the formation of reactive intermediates that may disrupt cellular processes in pathogens and cancer cells.
Propiedades
Número CAS |
33666-90-9 |
|---|---|
Fórmula molecular |
C8H15IO2 |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
ethyl 2-iodohexanoate |
InChI |
InChI=1S/C8H15IO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
WZQDKMOIDWGJST-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















